molecular formula C8H4F3N3OS B13728605 2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine

2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13728605
M. Wt: 247.20 g/mol
InChI Key: PEZOGJJXWLNYDN-UHFFFAOYSA-N
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Description

2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and thiazole rings. The presence of the trifluoromethyl group and the hydroxyl group makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using an appropriate oxidizing agent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the trifluoromethyl group or to reduce the pyrimidine ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a reduced pyrimidine or removal of the trifluoromethyl group.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or activating their function. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the hydroxyl group can form hydrogen bonds with target molecules, increasing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(trifluoromethyl)pyrimidine: Lacks the thiazole ring, which may reduce its biological activity.

    6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidine: Lacks the hydroxyl group, which may affect its chemical reactivity and binding affinity.

    2-Hydroxy-6-(thiazol-2-yl)pyrimidine: Lacks the trifluoromethyl group, which may reduce its ability to penetrate cell membranes.

Uniqueness

2-Hydroxy-6-(thiazol-2-yl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of the hydroxyl group, thiazole ring, and trifluoromethyl group. This combination provides a balance of chemical reactivity, biological activity, and membrane permeability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H4F3N3OS

Molecular Weight

247.20 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C8H4F3N3OS/c9-8(10,11)5-3-4(13-7(15)14-5)6-12-1-2-16-6/h1-3H,(H,13,14,15)

InChI Key

PEZOGJJXWLNYDN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C2=NC(=O)NC(=C2)C(F)(F)F

Origin of Product

United States

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